benzyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride
Description
Benzyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride is a chiral amino acid ester derivative with a benzyl protecting group and a hydrochloride counterion. The compound features a pentanoate backbone with stereochemical specificity at the 2nd and 3rd carbon positions (S,S configuration). The benzyl ester enhances stability and solubility in organic solvents, while the hydrochloride salt facilitates crystallization .
Properties
IUPAC Name |
benzyl (2S,3S)-2-amino-3-methylpentanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-3-10(2)12(14)13(15)16-9-11-7-5-4-6-8-11;/h4-8,10,12H,3,9,14H2,1-2H3;1H/t10-,12-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVGWRRIIMXOQH-JGAZGGJJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OCC1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
benzyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride can be synthesized through the esterification of l-isoleucine with benzyl alcohol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction typically involves heating the mixture to promote esterification and then purifying the product through crystallization or other separation techniques .
Industrial Production Methods
In industrial settings, the production of l-isoleucine benzyl ester hydrochloride often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
benzyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield l-isoleucine and benzyl alcohol.
Substitution: The benzyl ester group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water and a strong acid or base.
Substitution: Requires nucleophilic reagents and suitable solvents.
Oxidation and Reduction: Involves oxidizing or reducing agents under controlled conditions.
Major Products Formed
Hydrolysis: l-Isoleucine and benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Benzyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride plays a crucial role in the synthesis of peptide drugs. Its structure enhances the stability and bioavailability of these drugs, making them more effective for therapeutic applications. This compound is particularly useful in creating drugs that require specific amino acid sequences for optimal activity.
Key Points:
- Stability Enhancement : Improves the shelf-life and efficacy of peptide-based medications.
- Bioavailability : Facilitates better absorption and utilization in the body.
Protein Engineering
In the realm of protein engineering, this compound is utilized to modify peptide sequences. Researchers leverage its unique properties to design novel proteins with tailored functions. This application is particularly beneficial in biotechnology and enzyme design, where customized proteins can lead to advancements in various biocatalytic processes.
Key Points:
- Tailored Functions : Enables the creation of proteins with specific biochemical properties.
- Biotechnology Applications : Useful in developing enzymes for industrial processes.
Drug Delivery Systems
This compound is integral to advanced drug delivery systems. Its chemical characteristics allow for improved targeting and controlled release profiles of therapeutic agents. This capability is essential for developing treatments that require precise dosing over time.
Key Points:
- Targeting : Enhances the precision of drug delivery to specific tissues or cells.
- Controlled Release : Allows for sustained drug action, reducing the need for frequent dosing.
Food Industry Enhancements
In the food industry, this compound can serve as a flavor enhancer or additive. Its unique taste profile can improve consumer appeal and marketability of food products. The incorporation of such compounds can differentiate products in a competitive market.
Key Points:
- Flavor Enhancement : Provides distinct taste characteristics to food items.
- Market Differentiation : Helps products stand out in a crowded marketplace.
Cosmetic Formulations
The cosmetic industry also benefits from the properties of this compound. It is included in skincare products due to its potential skin-conditioning properties. This application not only enhances product effectiveness but also provides a competitive edge in cosmetic formulations.
Key Points:
- Skin Conditioning : Potentially improves skin texture and hydration.
- Competitive Edge : Enhances the appeal of cosmetic products through innovative formulations.
Summary Table of Applications
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Pharmaceutical Development | Synthesis of peptide drugs | Enhanced stability and bioavailability |
| Protein Engineering | Modification of peptide sequences | Creation of tailored proteins for specific functions |
| Drug Delivery Systems | Advanced drug targeting and release | Improved efficacy and reduced dosing frequency |
| Food Industry | Flavor enhancer or additive | Distinct taste profile enhancing product marketability |
| Cosmetic Formulations | Skin-conditioning properties | Competitive advantage in skincare products |
Mechanism of Action
The mechanism of action of l-isoleucine benzyl ester hydrochloride involves its role as a precursor in various biochemical pathways. It can be incorporated into peptides and proteins, influencing their structure and function. The compound interacts with enzymes and other molecular targets, facilitating biochemical reactions and processes .
Comparison with Similar Compounds
Key Structural Features
The compound is compared to structurally related esters and amino acid derivatives (Table 1):
Table 1: Structural Comparison
Key Observations :
- Protecting Groups : Benzyl esters (e.g., ) improve stability compared to methyl esters (e.g., ), but methyl esters may offer higher volatility for analytical purposes.
- Hydroxy-containing analogs (e.g., ) exhibit hydrogen-bonding capabilities, influencing solubility and biological activity.
- Stereochemistry : The (2S,3S) configuration distinguishes the target compound from D-threonine derivatives (2R,3S) , which may lead to divergent biological or catalytic behaviors.
Characterization Data
- NMR Spectroscopy: The target compound’s methyl branch would show distinct δ 0.87–0.93 ppm (CH₃) in ¹H-NMR, similar to methyl-substituted pentanoates .
- Melting Points : Benzyl esters (e.g., D-threonine analog: 128–132°C ) generally have higher melting points than methyl esters due to increased molecular weight and crystallinity.
Table 2: Property Comparison
Notes:
- The target compound’s hazard profile (H302: harmful if swallowed) necessitates precautions absent in non-hazardous analogs like (2S)-2,5-diaminopentanamide dihydrochloride .
- Storage at 2–8°C contrasts with room-temperature-stable methyl esters , highlighting stability differences.
Biological Activity
Benzyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride is a compound of significant interest in biochemical research due to its potential biological activities and applications in drug development. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.
This compound is an amino acid derivative characterized by the presence of a benzyl group attached to the amino acid backbone. Its chemical structure can be represented as follows:
- Molecular Formula : C₁₄H₁₉ClN₂O₂
- Molecular Weight : 284.77 g/mol
The compound features a chiral center at the 2 and 3 positions, contributing to its stereochemical properties which are crucial for its biological activity.
Antimicrobial Properties
Research has indicated that derivatives of amino acids, particularly those with modified side chains, can exhibit enhanced antimicrobial properties. For example, the acylation of amino acid derivatives has been shown to increase their potency against various bacterial strains. In studies involving related compounds, it was found that modifications at the hydroxyl or amino groups significantly influenced their minimum inhibitory concentration (MIC) values against pathogens like Escherichia coli and Staphylococcus aureus .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Muraymycin A1 | 0.03 | E. coli |
| Muraymycin B6 | 0.06 | E. coli |
| Non-acylated Muraymycins | 1.0 | E. coli |
The enhancement in activity is often attributed to increased lipophilicity and improved cellular uptake due to structural modifications .
Enzyme Inhibition
This compound may also influence enzyme activity. For instance, studies on related compounds have shown that they can act as inhibitors for histone deacetylases (HDACs), which are critical targets in cancer therapy. The azumamides, a class of cyclic peptides related to this compound, demonstrated selective inhibition of HDAC isoforms with IC50 values ranging from 14 to 67 nM . This suggests that this compound could potentially exhibit similar inhibitory effects.
Study on Antimicrobial Activity
A study conducted on various derivatives of benzyl amino acids revealed that certain substitutions could lead to significant antimicrobial activity. The research focused on synthesizing O-acylated derivatives and evaluating their efficacy against Gram-positive and Gram-negative bacteria. The findings indicated that the introduction of hydrophobic acyl groups enhanced antibacterial activity significantly compared to their non-acylated counterparts .
Histone Deacetylase Inhibition
In another study exploring the synthesis of azumamides, researchers investigated their HDAC inhibitory properties. The results indicated that specific structural features within these compounds are critical for their biological activity, highlighting the importance of stereochemistry in modulating enzyme interactions . This emphasizes the potential for this compound to serve as a scaffold for developing new HDAC inhibitors.
Q & A
Q. What are the key considerations for synthesizing benzyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride with high stereochemical purity?
Stereochemical purity is critical for this compound due to its chiral centers. A common approach involves Grignard addition followed by hydrogenation, as seen in structurally similar amino ester hydrochlorides . To optimize enantiomeric excess (e.e.), asymmetric catalysis or chiral auxiliaries may be employed. For example, tert-butyl esters are often used as protective groups to minimize racemization during acidic workup . Post-synthesis, chiral HPLC or polarimetry (e.g., specific rotation measurements) can validate stereochemical integrity .
Q. How can the crystal structure of this compound be resolved, and what insights does it provide?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For analogous compounds, crystals are typically grown via slow evaporation of methanol/diethyl ether mixtures . Key parameters include space group (e.g., non-centrosymmetric P2₁2₁2₁), hydrogen-bonding networks, and chloride ion coordination. For example, chloride may act as a tridentate hydrogen-bond acceptor, forming linear interactions with ammonium and hydroxyl groups . These structural details inform stability, solubility, and intermolecular interactions.
Q. What purification methods are effective for isolating this hydrochloride salt?
Recrystallization from methanol/diethyl ether or methanol/ethyl acetate mixtures is widely used . High-performance liquid chromatography (HPLC) with a C18 column and acidic mobile phase (e.g., 0.1% TFA) can separate enantiomers . Melting point analysis (e.g., decomposition at ~235°C) and NMR (e.g., δ 3.79 ppm for methyl ester protons) confirm purity .
Q. How should researchers handle and store this compound to ensure stability?
Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hygroscopic degradation . Avoid exposure to heat or light, as ammonium hydrochlorides may decompose into volatile amines. For long-term stability, lyophilization is recommended .
Advanced Research Questions
Q. How do conflicting spectral data (e.g., NMR shifts) arise in this compound, and how can they be resolved?
Discrepancies in NMR data may stem from solvent effects, pH-dependent tautomerism, or dynamic exchange processes. For example, ammonium protons (δ ~9.00 ppm in DMSO-d₆) may broaden or split due to hydrogen bonding . To resolve ambiguities:
Q. What experimental strategies can address low yields in the Grignard addition step during synthesis?
Low yields often result from side reactions (e.g., over-addition or oxidation). Mitigation strategies include:
Q. How does the hydrogen-bonding network influence the compound’s physicochemical properties?
In crystal lattices, layered packing (polar vs. nonpolar regions) stabilizes the structure . Polar layers involve chloride-water-hydroxyl networks, while nonpolar layers contain benzyl/adamantyl groups. This arrangement impacts solubility: polar solvents (e.g., methanol) disrupt hydrogen bonds, enhancing dissolution. Stability studies (TGA/DSC) can correlate thermal behavior with lattice energy .
Q. What role do stereochemical errors play in biological activity, and how can they be minimized?
Incorrect stereochemistry at C2 or C3 may reduce binding affinity in enzyme inhibition assays. To ensure fidelity:
Q. How can researchers reconcile discrepancies between calculated and observed optical rotation values?
Deviations may arise from solvent polarity, concentration, or impurities. Standardize measurements at 20°C using a sodium D-line source (589 nm). Compare with literature values for analogous compounds (e.g., methyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride: [α]D²⁰ = −34° in H₂O) . If conflicts persist, recheck synthetic steps for racemization (e.g., acidic hydrolysis of esters) .
Q. What are the emerging applications of this compound in PROTAC® or drug conjugate development?
As a chiral building block, it can serve as a ligand for E3 ubiquitin ligases in proteolysis-targeting chimeras (PROTACs). For example, (S,R,S)-AHPC hydrochloride derivatives enable targeted protein degradation via ternary complex formation . Key studies focus on optimizing linker length and stereochemistry to enhance cellular permeability and target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
